Disperse red 153

Description

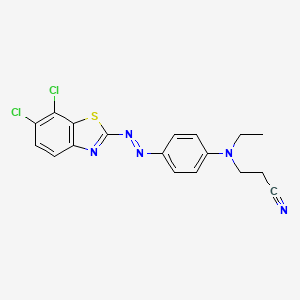

The exact mass of the compound 3-[[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N5S/c1-2-25(11-3-10-21)13-6-4-12(5-7-13)23-24-18-22-15-9-8-14(19)16(20)17(15)26-18/h4-9H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRRWBDTRFNKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25150-28-1, 78564-87-1 | |

| Record name | 3-[[4-[2-(6,7-Dichloro-2-benzothiazolyl)diazenyl]phenyl]ethylamino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25150-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-[[4-[2-[5,6(or 6,7)-dichloro-2-benzothiazolyl]diazenyl]phenyl]ethylamino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide on CAS Number 52623-74-8

No Spectroscopic Data Available for CAS Number 52623-74-8

An extensive search for spectroscopic data and related experimental protocols for the compound with CAS number 52623-74-8 has yielded no specific results. Publicly accessible chemical databases and scientific literature do not contain information on the ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data for this particular identifier.

The absence of information suggests that the provided CAS number may be incorrect or does not correspond to a well-characterized substance with publicly available scientific data.

It is important to note that during the search, results for the closely related CAS number 52623-79-7 , which corresponds to Sodium Plumbate (Na₂PbO₃) , were frequently returned. This suggests a possible typographical error in the requested CAS number.

Researchers, scientists, and drug development professionals seeking spectroscopic information are advised to verify the CAS number of the compound of interest. If Sodium Plumbate is the intended substance, a new search with the correct CAS number (52623-79-7) would be required to obtain the relevant spectroscopic data and associated experimental details.

Without confirmed data for CAS number 52623-74-8, it is not possible to provide the requested data tables, experimental protocols, or visualizations of signaling pathways or experimental workflows.

Solubility Profile of Disperse Red 153 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Disperse Red 153, a significant azo dye. The document compiles available qualitative and quantitative solubility data in various organic solvents and water. It details a robust experimental protocol for the precise determination of solubility, ensuring reproducibility for research and development purposes. Furthermore, this guide presents logical workflows for solvent selection and experimental execution through schematic diagrams, offering a practical framework for laboratory applications.

Introduction to this compound

This compound is a monoazo dye characterized by its deep red powder form. It is utilized in the textile industry for dyeing synthetic fibers, particularly polyester. Chemically, it is identified by the CAS number 78564-87-1. The solubility of this compound in various solvents is a critical parameter for its application in dyeing processes, as well as for its toxicological and environmental assessment. Understanding its solubility profile is essential for optimizing dyeing methodologies, conducting analytical studies, and evaluating its potential environmental fate.

Solubility Data

The solubility of a substance is a quantitative measure of the maximum amount of that substance that can dissolve in a given amount of solvent at a specific temperature. For disperse dyes like this compound, solubility can vary significantly depending on the polarity and chemical nature of the solvent.

Quantitative and Qualitative Solubility of this compound

The following table summarizes the available solubility data for this compound. While qualitative information is available for several organic solvents, precise quantitative data in these solvents is not readily found in publicly available literature and would require experimental determination.

| Solvent | Solvent Type | Solubility | Temperature (°C) |

| Acetone | Ketone | Soluble[1][2][3][4][5] | Not Specified |

| Chloroform | Chlorinated Hydrocarbon | Soluble | Not Specified |

| Dimethylformamide (DMF) | Amide | Soluble | Not Specified |

| Water | Aqueous | 87 µg/L | 20 |

Experimental Protocol for Solubility Determination

To obtain accurate and reproducible quantitative solubility data for this compound in various organic solvents, the isothermal shake-flask method followed by spectrophotometric analysis is a reliable and widely accepted technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., acetone, chloroform, dimethylformamide) of analytical grade

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several sealed flasks, each containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Place the flasks in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the flasks for a predetermined time (e.g., 48-72 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the flasks to stand undisturbed in the thermostatic bath for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette and filter it through a syringe filter (0.45 µm) to remove any suspended particles. This step is critical to prevent interference from undissolved dye.

-

-

Spectrophotometric Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the logical processes for solvent selection and the experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Disperse Red 153

For Researchers, Scientists, and Drug Development Professionals

Disperse Red 153, a monoazo dye belonging to the benzothiazole (B30560) class, finds application in the dyeing of synthetic fibers. Its chemical structure, characterized by the presence of a benzothiazole ring coupled to an N-ethyl-N-cyanoethyl aniline (B41778) moiety through an azo bridge, imparts a vibrant red hue. Understanding the thermal stability and degradation behavior of this dye is crucial for its application in high-temperature dyeing processes and for assessing its environmental fate and potential toxicological implications arising from its degradation products. This guide provides a comprehensive overview of the thermal properties of this compound, including detailed experimental protocols and a plausible degradation pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Chemical Name | 3-((4-((6-chloro-2-benzothiazolyl)azo)phenyl)ethylamino)propanenitrile |

| CAS Number | 78564-87-1 |

| Molecular Formula | C18H15Cl2N5S |

| Molecular Weight | 404.32 g/mol |

| Appearance | Dark red powder |

| Solubility | Soluble in acetone, chloroform, and dimethylformamide (DMF).[1] |

Thermal Stability Analysis

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for determining the onset of decomposition and the temperature ranges of different degradation stages.

Table 1: Representative TGA Data for this compound

| Parameter | Value |

| Initial Decomposition Temperature (T_onset) | ~ 270 °C |

| Temperature of Maximum Decomposition Rate (T_peak) | ~ 320 °C |

| Final Decomposition Temperature (T_final) | ~ 550 °C |

| Residual Mass at 600 °C | ~ 30% |

2.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can identify melting points, glass transitions, and exothermic or endothermic decomposition processes.

Table 2: Representative DSC Data for this compound

| Parameter | Value |

| Melting Point (T_m) | ~ 210 - 220 °C (Endothermic) |

| Decomposition Onset | ~ 270 °C (Exothermic) |

| Decomposition Peak | ~ 325 °C (Exothermic) |

Thermal Degradation Pathway

The thermal degradation of azo dyes, including this compound, is a complex process that typically involves the cleavage of the azo bond (-N=N-) as the initial and primary step. This homolytic cleavage results in the formation of highly reactive radical species. Subsequent reactions of these radicals lead to a cascade of further fragmentation and rearrangement, ultimately producing a mixture of smaller, more volatile compounds.

Based on the structure of this compound and general knowledge of the pyrolysis of benzothiazole and aniline derivatives, a plausible thermal degradation pathway is proposed. The primary degradation is initiated by the scission of the C-N and N-N bonds of the azo group.

References

An In-depth Technical Guide to the Photophysical Properties of Disperse Red 153

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 153, a monoazo dye belonging to the benzothiazole (B30560) class, is a significant colorant primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester. Beyond its industrial applications, the unique photophysical properties of azo dyes are of increasing interest in various scientific and technological fields, including materials science and sensor development. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound. It details the methodologies for key experimental techniques, presents available quantitative data in a structured format, and visualizes the underlying principles and workflows. Understanding these properties is crucial for optimizing its use in current applications and exploring its potential in novel technological domains.

Introduction

This compound, with the chemical name 3-[[4-[(5,6-dichloro-2-benzothiazolyl)azo]phenyl]ethylamino]propanenitrile and C.I. number 111905, is a synthetic organic dye characterized by the presence of an azo group (-N=N-) linking a substituted benzothiazole and an aniline (B41778) derivative.[1] Its molecular structure, featuring a donor-π-acceptor (D-π-A) system, is the primary determinant of its color and photophysical behavior. The benzothiazole moiety acts as an electron-withdrawing group, while the substituted aniline serves as an electron-donating group, facilitating intramolecular charge transfer (ICT) upon photoexcitation. This ICT is fundamental to its absorption and emission properties. This guide will delve into the key photophysical parameters of this compound, including its absorption and emission characteristics, and the influence of the solvent environment on these properties, a phenomenon known as solvatochromism.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 3-[[4-[(5,6-dichloro-2-benzothiazolyl)azo]phenyl]ethylamino]propanenitrile | [2] |

| C.I. Name | This compound | [1] |

| CAS Number | 78564-87-1 | [1] |

| Molecular Formula | C₁₉H₁₇Cl₂N₅S | [1] |

| Molecular Weight | 418.34 g/mol | |

| Appearance | Deep red powder | |

| Solubility | Soluble in acetone, chloroform, and dimethylformamide (DMF) |

Photophysical Properties

The photophysical properties of a dye are governed by how it interacts with light. For this compound, these properties are primarily its absorption and emission of light, which are sensitive to the surrounding environment.

Solvatochromism

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of thesolvent. This is due to differential solvation of the ground and excited states of the dye molecule. In D-π-A dyes like this compound, the excited state is typically more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the absorption and emission spectra.

While specific solvatochromic data for this compound is not extensively available in the public domain, studies on similar benzothiazole azo dyes demonstrate this characteristic behavior. The investigation of this compound in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic properties.

Table of Expected Solvatochromic Behavior of this compound

| Solvent | Polarity (ET(30)) | Expected λmax (nm) |

| n-Hexane | 31.0 | Shorter Wavelength |

| Toluene | 33.9 | ↓ |

| Chloroform | 39.1 | ↓ |

| Acetone | 42.2 | ↓ |

| Ethanol | 51.9 | ↓ |

| Methanol | 55.5 | Longer Wavelength |

This table illustrates the expected trend based on the known behavior of similar azo dyes. Actual experimental values are required for confirmation.

Quantitative Photophysical Data

Due to the limited availability of published data specifically for this compound, the following table is presented as a template for the characterization of its photophysical properties. The values would be determined experimentally using the protocols outlined in Section 4.

| Solvent | λ_abs_ (nm) | ε (M⁻¹cm⁻¹) | λ_em_ (nm) | Φ_f_ | Stokes Shift (nm) |

| Chloroform | TBD | TBD | TBD | TBD | TBD |

| Acetone | TBD | TBD | TBD | TBD | TBD |

| DMF | TBD | TBD | TBD | TBD | TBD |

| Methanol | TBD | TBD | TBD | TBD | TBD |

| Ethanol | TBD | TBD | TBD | TBD | TBD |

TBD: To Be Determined experimentally.

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the photophysical properties of this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λ_max_) and the molar extinction coefficient (ε) of this compound in various solvents.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., chloroform, acetone, DMF, methanol, ethanol)

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of a chosen solvent (e.g., DMF, where it is readily soluble) to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired solvent to obtain solutions with concentrations in the range of 1-20 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from approximately 300 nm to 800 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement: Record the absorption spectra for each of the diluted solutions of this compound.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max_).

-

Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λ_max_ versus concentration.

-

The molar extinction coefficient (ε) is determined from the slope of the linear fit of this plot.

-

Fluorescence Spectroscopy

Objective: To determine the wavelength of maximum emission (λ_em_) and the fluorescence quantum yield (Φ_f_) of this compound.

Materials:

-

Solutions of this compound from UV-Vis experiment (ensure absorbance at excitation wavelength is < 0.1)

-

Fluorescence standard with a known quantum yield (e.g., Coumarin 153 in ethanol, Φ_f_ = 0.53)

-

Spectroscopic grade solvents

-

Quartz fluorescence cuvettes

-

Fluorometer

Procedure:

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize.

-

Excitation Wavelength Selection: Set the excitation wavelength to the λ_max_ determined from the UV-Vis absorption spectrum.

-

Emission Spectrum Recording: Record the fluorescence emission spectrum of the this compound solution. The wavelength at which the intensity is highest is the λ_em_.

-

Quantum Yield Standard Measurement: Record the absorption and emission spectra of the fluorescence standard under the same experimental conditions (excitation wavelength, slit widths).

-

Data Analysis (Relative Method): The fluorescence quantum yield is calculated using the following equation:

Φ_f,sample_ = Φ_f,ref_ * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (n_sample_² / n_ref_²)

Where:

-

Φ_f_ is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Signaling Pathways and Logical Relationships

As a synthetic dye primarily used for coloration, this compound is not typically involved in biological signaling pathways in the context of drug development. However, the principles of its photophysical properties can be represented in a logical relationship diagram.

The absorption of a photon excites the molecule from its ground state (S₀) to an excited singlet state (S₁). From the excited state, the molecule can return to the ground state through several pathways: fluorescence (radiative decay), or non-radiative decay processes such as internal conversion and intersystem crossing to a triplet state (T₁). The efficiency of fluorescence is quantified by the fluorescence quantum yield.

Conclusion

This technical guide has outlined the fundamental photophysical properties of this compound and provided detailed experimental protocols for their determination. While specific quantitative data for this dye remains scarce in publicly accessible literature, the provided frameworks for data presentation and experimental design offer a clear path for its comprehensive characterization. The solvatochromic nature of this compound, typical of D-π-A azo dyes, suggests that its absorption and emission characteristics can be tuned by the solvent environment. A thorough experimental investigation following the protocols described herein will provide the necessary data to populate the presented tables and enable a deeper understanding of its photophysical behavior. This knowledge is not only valuable for optimizing its existing applications but also for unlocking its potential in advanced materials and technologies where precise control of light-matter interactions is paramount.

References

An In-Depth Technical Guide to the Historical Development and Chemistry of Anthraquinone and Modern Disperse Dyes

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the historical development of anthraquinone (B42736) dyes, from their natural origins to their zenith as a cornerstone of the synthetic colorant industry. It traces their evolution, including the pivotal invention of disperse dyes, a class necessitated by the emergence of synthetic hydrophobic fibers. While the guide is rooted in the history of anthraquinones, it uses C.I. Disperse Red 153 as a case study for a modern disperse dye, clarifying its distinct chemical classification as a monoazo dye. This document details key chemical properties, presents step-by-step experimental protocols for synthesis and analysis, and explores the biological interactions and environmental fate of these compounds, offering valuable insights for researchers in chemistry and drug development.

Part 1: Historical Development of Anthraquinone Dyes

From Natural Pigment to Industrial Synthesis

The history of anthraquinone dyes is a story of chemical innovation that spans millennia. The journey begins with natural pigments, most notably Alizarin (B75676), a vibrant red dye extracted from the roots of the madder plant (Rubia tinctorum).[1][2] Used since antiquity in Egypt, Persia, and India, madder-based dyeing was a complex, multi-step process.[1] In 1826, French chemists Pierre-Jean Robiquet and Jean-Jacques Colin isolated the two primary colorants from the madder root: the stable red alizarin and the more fugitive purpurin.[3][4]

The pivotal moment in the history of these dyes occurred in 1868 when German chemists Carl Graebe and Carl Liebermann, working for BASF, achieved the first synthesis of alizarin from anthracene (B1667546), a component of coal tar. In a remarkable coincidence, English chemist William Henry Perkin discovered the same synthesis independently, but the BASF group filed their patent a single day earlier. This breakthrough, coupled with the discovery that anthracene could be readily obtained from abundant coal tar, caused the market for natural madder to collapse almost overnight and heralded the dawn of the synthetic dye industry.

The core of these dyes is the 9,10-anthraquinone structure, which is itself colorless. The introduction of electron-donating groups, such as hydroxyl (–OH) or amino (–NH2) groups, at specific positions (typically 1, 4, 5, or 8) gives rise to a spectrum of brilliant colors from red to blue, renowned for their exceptional lightfastness.

| Year | Milestone | Significance |

| 1826 | Alizarin and Purpurin first isolated from madder root by Robiquet and Colin. | Identified the active chemical colorants in the traditional natural dye. |

| 1835 | French chemist Auguste Laurent first prepares the core anthraquinone structure. | Isolated the fundamental chemical scaffold of the dye class. |

| 1868 | Graebe and Liebermann achieve the first synthesis of Alizarin from anthracene. | Revolutionized the dye industry by making a key colorant available cheaply and in vast quantities, ending the madder trade. |

| 1901 | German chemist Rene Bohn synthesizes Indanthrone (C.I. Vat Blue 4). | Opened a new class of anthraquinone vat dyes with exceptional fastness properties for cotton. |

| 1936 | The first anthraquinone disperse dye, Serisol Brilliant Blue BG, is developed. | Provided a method for dyeing new synthetic fibers like cellulose (B213188) acetate (B1210297). |

The Rise of Disperse Dyes for Synthetic Fibers

The trajectory of dye chemistry was again altered by the invention of new materials. The development of synthetic hydrophobic fibers, starting with cellulose acetate in the 1920s, created a challenge for the dyeing industry, as existing water-soluble dyes were ineffective. This led to the invention of a new class of colorants between 1922 and 1924: disperse dyes.

Disperse dyes are non-ionic molecules with low water solubility. They are applied to hydrophobic fibers like polyester (B1180765), nylon, and acetate from a fine aqueous dispersion. The growth of polyester fiber production in the 1950s and 1960s cemented the importance of disperse dyes, which today represent a major share of the colorant market. While anthraquinone-based structures were among the first and most important disperse dyes, known for their brightness and stability, the class also includes other chemical structures, such as azo and nitrodiphenylamine dyes.

Part 2: Technical Profile of a Modern Disperse Dye: C.I. This compound

To illustrate the properties of a modern high-performance disperse dye, this guide examines C.I. This compound. It is crucial for technical accuracy to note that while this compound is used in applications typical for anthraquinone disperse dyes, its chemical structure is not based on anthraquinone. It is a heterocyclic monoazo dye . This distinction highlights the chemical diversity within the functional class of disperse dyes.

This compound provides a bright, yellowish-red shade and is classified as a medium-energy dye, suitable for high-temperature dyeing processes on polyester and its blends.

| Property | Value | Reference |

| C.I. Name | This compound | |

| C.I. Number | 111905 | |

| CAS Number | 78564-87-1 | |

| Chemical Class | Single Azo | |

| Molecular Formula | C₁₉H₁₇Cl₂N₅S | |

| Molecular Weight | 418.34 g/mol | |

| Appearance | Deep red powder | |

| Solubility | Soluble in acetone, chloroform, DMF | |

| Primary Substrates | Polyester, acetate fiber, polyamide fiber |

| Fastness Property (Polyester) | Grade (AATCC) | Reference |

| Light Fastness | 6 | |

| Washing Fastness (Fading) | 5 | |

| Washing Fastness (Staining) | 5 | |

| Perspiration Fastness (Fading) | 5 | |

| Perspiration Fastness (Staining) | 5 | |

| Ironing Fastness | 5 |

Part 3: Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key anthraquinone intermediate and this compound, as well as general procedures for dyeing and analysis.

Protocol 1: Synthesis of 1-Amino-2-bromo-4-hydroxyanthraquinone (Anthraquinone Intermediate)

This protocol describes a one-pot process starting from 1-aminoanthraquinone (B167232), which is a crucial intermediate for many red and blue anthraquinone disperse dyes.

Methodology (based on):

-

Bromination: To a pressure vessel, add 10.0 kg of 1-aminoanthraquinone and 15 L of 98% sulfuric acid. Heat to 50°C. Add 9.0 kg of bromine.

-

Seal the vessel and stir vigorously while heating at 70°C for 1 hour, 80°C for 1 hour, and finally 90°C for 2 hours.

-

Hydrolysis: Cool the vessel to 50°C and slowly release the pressure. Cautiously add 5.5 kg of boric acid followed by 27 L of 20% oleum, maintaining the temperature at 50-60°C with cooling.

-

Heat the mixture to 75°C for 1 hour, then 90°C for 1 hour, and 100°C for 1 hour.

-

Finally, heat to 115°C and stir for 6 hours, allowing the produced bromine to distill off.

-

Work-up: Cool to 30-40°C and remove any remaining bromine under vacuum.

-

Discharge the reaction mixture onto 80 L of water. The temperature will rise. Heat the suspension to 95°C by blowing in steam and stir for 2 hours.

-

Filter the product using a suction filter, wash thoroughly with hot water, and dry. The expected yield is approximately 89.5%.

Protocol 2: Synthesis of C.I. This compound (Azo Dye)

This protocol describes the synthesis via diazotization and azo coupling.

Methodology (based on):

-

Diazotization: In a reaction flask, add 190 g of 98% H₂SO₄ and 20.6 g of 2-amino-5,6-dichlorobenzothiazole. Stir and heat to 50°C to dissolve.

-

Cool the solution to 30-40°C and add 130 g of water.

-

Continue cooling to -2°C. Slowly add 6 mL of a 60% sodium nitrite (B80452) (NaNO₂) solution dropwise.

-

Maintain the temperature at 0°C for 2 hours to complete the formation of the diazonium salt solution.

-

Azo Coupling: In a separate vessel, prepare a solution of the coupling component, N-ethyl-N-cyanoethylaniline.

-

Add the cold diazonium salt solution to the coupling component solution under appropriate pH and temperature control to form the azo dye precipitate.

-

Work-up: Filter the resulting solid product. Grind the filter cake to a fine powder and dry it to obtain the final product.

Protocol 3: General Laboratory Procedure for Dyeing Polyester (PET) Fabric

This exhaust dyeing method is a common laboratory procedure for applying disperse dyes to polyester.

-

Prepare a dyebath solution by dissolving a precisely weighed amount of the disperse dye (e.g., 2% on weight of fabric) and a dispersing agent in water.

-

Acidify the dyebath to a pH of 4.5-5.5 using acetic acid.

-

Place a swatch of polyester fabric into the dyebath, ensuring a liquor ratio of 20:1 (20 mL of water for every 1 g of fabric).

-

Seal the dyeing vessel (e.g., in an infrared lab dyeing machine).

-

Heat the dyebath to 130°C at a controlled rate (e.g., 2°C/min).

-

Hold the temperature at 130°C for 45-60 minutes to allow the dye to diffuse into the polyester fibers.

-

Cool the vessel, remove the fabric, and rinse thoroughly with water.

-

Perform a reduction clearing process by washing the fabric in a solution of sodium hydroxide (B78521) and sodium hydrosulfite to remove surface dye and improve wet fastness.

-

Rinse again and allow to air dry.

Protocol 4: Analytical Characterization Workflow

Characterization is essential to confirm the identity and purity of synthesized dyes.

-

Thin Layer Chromatography (TLC): Dissolve a small amount of the dye in a suitable solvent (e.g., acetone). Spot it onto a silica (B1680970) gel TLC plate and elute with an appropriate solvent system to quickly assess purity and identify the number of components.

-

Mass Spectrometry (MS): Use a technique like Direct Analysis in Real-Time (DART-MS) or Electrospray Ionization (ESI-MS) to determine the molecular weight of the compound. This provides powerful confirmation of the chemical structure by comparing the measured mass-to-charge ratio (m/z) with the theoretical value.

-

UV-Visible Spectroscopy: Dissolve the dye in a solvent (e.g., DMF) and record its absorption spectrum to determine the wavelength of maximum absorbance (λ-max), which is characteristic of the dye's color.

-

High-Performance Liquid Chromatography (HPLC): Use HPLC with a Photodiode Array (PDA) detector for quantitative analysis of dye concentration and to separate it from any impurities with high resolution.

Part 4: Biological Interactions and Environmental Fate

For drug development professionals, understanding the biological activity and metabolic fate of complex aromatic structures like anthraquinones is critical. While used as colorants, their core structure is present in bioactive molecules, including some anticancer agents (e.g., Doxorubicin).

Anthraquinone dyes are generally stable and more resistant to degradation than azo dyes. This stability, while desirable for colorfastness, raises environmental concerns. Some anthraquinone derivatives, particularly those with amino or phenolic groups, have been shown to be potentially mutagenic or carcinogenic.

The biodegradation of these dyes in the environment is a key area of research. Microbial degradation can occur through various pathways, often involving enzymes like reductases that break down the complex ring structure.

References

Methodological & Application

Application Notes and Protocols for the Detection of Disperse Red 153 in Textiles

Introduction

Disperse Red 153 is a monoazo dye used for dyeing polyester (B1180765) and other synthetic fibers.[1][2] Due to its potential to cause allergic contact dermatitis and its classification as a possible carcinogen, the detection and quantification of this compound in textile materials are of significant importance for consumer safety and regulatory compliance. These application notes provide detailed protocols for the analysis of this compound in textiles using various analytical techniques. The methods described are suitable for quality control laboratories, research institutions, and regulatory bodies involved in textile safety assessment.

Analytical Methods Overview

Several analytical techniques can be employed for the detection and quantification of this compound in textiles. The choice of method depends on the required sensitivity, selectivity, and the available instrumentation. The primary methods covered in these notes are:

-

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): A robust and widely used technique for the separation and quantification of dyes.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for trace-level detection and confirmation.

-

Direct Analysis in Real-Time Mass Spectrometry (DART-MS): A rapid screening method that requires minimal or no sample preparation.

Experimental Protocols

Sample Preparation: Solvent Extraction for HPLC-DAD and LC-MS/MS

The crucial first step for chromatographic analysis is the efficient extraction of this compound from the textile matrix. Polyester fibers, being hydrophobic, require organic solvents for effective dye extraction.[3]

Materials and Reagents:

-

Textile sample (e.g., polyester fabric)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Chlorobenzene (B131634) (analytical grade)[3]

-

Dimethylformamide (DMF)[4]

-

Ultrasonic bath

-

Heating block or water bath

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm PTFE)

-

Vials for analysis

Protocol:

-

Sample Comminution: Cut the textile sample into small pieces (approximately 1-2 mm).

-

Weighing: Accurately weigh approximately 1.0 g of the cut textile sample into a glass extraction vessel.

-

Solvent Addition: Add 20 mL of a suitable extraction solvent. Methanol is a commonly used solvent. For polyester, chlorobenzene or a mixture of solvents may provide better extraction efficiency.

-

Extraction:

-

Ultrasonication: Place the extraction vessel in an ultrasonic bath and sonicate at 50-60 °C for 30-60 minutes.

-

Heating: Alternatively, heat the sample in a sealed vessel with the solvent at an elevated temperature (e.g., 100-130°C for chlorobenzene).

-

-

Centrifugation: After extraction, centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the textile fibers and any insoluble material.

-

Filtration: Carefully decant the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter into a clean vial for analysis.

-

Concentration (Optional): If higher sensitivity is required, the extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

Logical Workflow for Sample Preparation

Caption: Logical workflow for sample preparation.

HPLC-DAD Analysis

Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

Diode Array Detector (DAD) or Photodiode Array (PDA) Detector

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 40% B to 98% B over 17 minutes, hold for 7 minutes, then return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD/PDA at the maximum absorbance wavelength of this compound (typically around 500-520 nm) |

Protocol:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 100 µg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase composition.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Analysis: Inject the prepared standards and sample extracts.

-

Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample extracts from the calibration curve.

LC-MS/MS Analysis

Instrumentation:

-

UHPLC or HPLC system

-

Autosampler

-

Column oven

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic and MS Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient to separate the analyte from matrix interferences (e.g., 10% B to 95% B over 10 minutes) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Specific precursor-to-product ion transitions for this compound need to be determined by direct infusion of a standard solution. For Disperse Red 1, a precursor ion of m/z 315 has been used. |

| Collision Energy | Optimized for the specific MRM transitions |

Protocol:

-

Standard Preparation: Prepare a stock solution and calibration standards as described for the HPLC-DAD method.

-

Method Optimization: Optimize the MS parameters (e.g., precursor and product ions, collision energy, cone voltage) by infusing a standard solution of this compound into the mass spectrometer.

-

System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

-

Analysis: Inject the prepared standards and sample extracts.

-

Quantification: Create a calibration curve using the peak areas of the quantifier ion from the standards. The qualifier ion is used for confirmation. Calculate the concentration of this compound in the samples.

DART-MS Analysis

Instrumentation:

-

Direct Analysis in Real-Time (DART) ion source

-

High-resolution mass spectrometer (e.g., Time-of-Flight, TOF)

DART-MS Parameters:

| Parameter | Value |

| Ionization Mode | Positive |

| Gas | Helium or Nitrogen |

| Gas Temperature | 300-400 °C |

| Grid Electrode Voltage | Optimized for maximum signal |

| Sample Introduction | A small piece of the textile fiber or thread is held in the gap between the DART source and the MS inlet using forceps. |

Protocol:

-

Instrument Calibration: Calibrate the mass spectrometer using a suitable reference standard (e.g., polyethylene (B3416737) glycol).

-

Sample Analysis:

-

Hold a small piece of the textile sample (a single fiber or a small thread) with forceps.

-

Position the sample in the heated gas stream between the DART exit and the mass spectrometer inlet.

-

Acquire the mass spectrum. The protonated molecule [M+H]⁺ of this compound is expected to be observed.

-

-

Data Interpretation: The presence of this compound is confirmed by the accurate mass measurement of its protonated molecule. This method is primarily qualitative or semi-quantitative.

Experimental Workflow for this compound Analysis

Caption: Experimental workflow for disperse dye analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of disperse dyes, including this compound where specific data is available. It is important to note that performance characteristics can vary depending on the specific instrument, matrix, and experimental conditions.

Table 1: Performance Characteristics of LC-MS/MS Methods for Disperse Dyes

| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | RSD (%) | Reference |

| Disperse Red 1 | - | - | 81.8 - 114.1 (at 10 ng/mL) | 1.2 - 16.3 (at 10 ng/mL) | |

| General Disperse Dyes | 0.02 - 1.35 | 0.06 - 4.09 | - | 1.1 - 12.9 (at 50 ng/mL) | |

| Disperse Red 1 | LOD specified as < 0.7 mg/L by a similar method | - | - | - |

Note: Data for Disperse Red 1 is used as a proxy for this compound due to structural similarities and lack of specific published data for this compound in some cases.

Table 2: Performance Characteristics of HPLC-DAD Methods for Disperse Dyes

| Analyte | LOD | LOQ | Linearity (r²) | Reference |

| General Disperse Dyes | - | - | >0.99 |

Table 3: Performance Characteristics of DART-MS for Disperse Dyes

| Analyte | Detection | Sample Preparation | Analysis Time | Reference |

| Disperse Dyes | Qualitative/Semi-quantitative | None required | < 1 minute per sample |

Note: DART-MS is primarily a screening technique and is not typically used for rigorous quantification.

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the detection and quantification of this compound in textiles. For routine quantitative analysis, HPLC-DAD offers a robust and reliable approach. For higher sensitivity and confirmatory analysis, LC-MS/MS is the method of choice. DART-MS serves as an excellent tool for rapid screening with minimal sample preparation. The selection of the most appropriate method will depend on the specific analytical requirements, including the need for sensitivity, selectivity, and sample throughput. Proper method validation should be performed in the laboratory to ensure the accuracy and reliability of the results.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Disperse Red 153

Application Note

This document outlines a detailed protocol for the determination and quantification of Disperse Red 153 in various samples using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. This method is applicable to quality control in manufacturing, as well as for the analysis of textiles and other materials containing this azo dye.

Introduction

This compound is a monoazo dye used in the dyeing of polyester (B1180765) and other synthetic fibers.[1] Accurate and reliable analytical methods are essential for monitoring its presence and concentration in different matrices to ensure product quality and for research purposes. Reversed-phase HPLC is a widely adopted technique for the analysis of disperse dyes due to its efficiency and sensitivity. This application note provides a comprehensive HPLC method, including instrumentation, reagents, and a detailed experimental protocol.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound. The following table summarizes the key chromatographic parameters.

| Parameter | Value |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water |

| Elution Mode | Gradient |

| Gradient Program | Start at 60% Acetonitrile, hold for 2 minutes, increase to 90% Acetonitrile over 10 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection | UV-Vis at 520 nm |

Experimental Protocol

Reagents and Materials

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (B129727) (HPLC grade, for sample preparation)

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up to the mark.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. For textile samples, an extraction step is necessary.

-

Accurately weigh a representative portion of the sample.

-

Extract the dye using a suitable solvent such as methanol or a mixture of methanol and water, potentially with the aid of ultrasonication.

-

Filter the extract through a 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of each working standard solution and the prepared sample solution.

-

Record the chromatograms and integrate the peak corresponding to this compound.

-

Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The quantitative data obtained from the analysis of standard solutions can be summarized as follows:

| Concentration (µg/mL) | Retention Time (min) | Peak Area |

| 1 | Expected RT | Area |

| 5 | Expected RT | Area |

| 10 | Expected RT | Area |

| 25 | Expected RT | Area |

| 50 | Expected RT | Area |

Note: Expected Retention Time (RT) and Peak Area are placeholders and should be replaced with actual experimental data.

Experimental Workflow Diagram

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Spectrophotometric Determination of Disperse Red 153 Concentration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 153 is an azo dye utilized in various industrial applications, including textiles and plastics.[1][2] Accurate quantification of its concentration is crucial for quality control, process optimization, and environmental monitoring. Spectrophotometry offers a rapid, cost-effective, and reliable method for this purpose, based on the principle that the amount of light absorbed by a colored solution is directly proportional to the concentration of the analyte. This document provides a detailed protocol for the determination of this compound concentration using UV-Vis spectrophotometry.

Chemical Properties of this compound:

| Property | Value | Reference |

| Chemical Name | 3-[[4-[[5,6(or 6,7)-dichloro-2-benzothiazolyl]azo]phenyl]ethylamino]-propanenitrile | [3] |

| CAS Number | 78564-87-1 | [3][4] |

| Molecular Formula | C₁₈H₁₅Cl₂N₅S or C₁₉H₁₇Cl₂N₅S | |

| Molecular Weight | 404.32 g/mol or 418.34 g/mol | |

| Appearance | Deep red powder | |

| Solubility | Soluble in acetone (B3395972), chloroform, and dimethylformamide (DMF). |

Principle of the Method

The concentration of this compound in a solution can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert Law:

A = εbc

Where:

-

A is the absorbance

-

ε (epsilon) is the molar absorptivity (a constant for a given substance at a specific wavelength)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the substance

By preparing a series of standard solutions with known concentrations and measuring their absorbance, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Experimental Protocols

Materials and Reagents

-

This compound (analytical standard)

-

Acetone (spectrophotometric grade) or Dimethylformamide (DMF, spectrophotometric grade)

-

Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

-

Pipettes (various sizes)

-

Cuvettes (quartz or glass, 1 cm path length)

-

UV-Vis Spectrophotometer

Preparation of Standard Solutions

-

Stock Solution (e.g., 100 mg/L):

-

Accurately weigh 10.0 mg of this compound.

-

Dissolve the dye in a small amount of the chosen solvent (acetone or DMF) in a 100 mL volumetric flask.

-

Once fully dissolved, bring the volume up to the mark with the solvent and mix thoroughly.

-

-

Working Standard Solutions:

-

Prepare a series of working standards by diluting the stock solution. For example, to prepare 10 mL of 1, 2, 5, 8, and 10 mg/L standards:

-

Pipette 0.1, 0.2, 0.5, 0.8, and 1.0 mL of the 100 mg/L stock solution into separate 10 mL volumetric flasks.

-

Bring each flask to volume with the solvent and mix well.

-

-

Spectrophotometric Measurement

-

Wavelength of Maximum Absorbance (λmax) Determination:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Use the chosen solvent as a blank to zero the instrument.

-

-

Calibration Curve Construction:

-

Set the spectrophotometer to the determined λmax.

-

Zero the instrument with the solvent blank.

-

Measure the absorbance of each of the prepared working standard solutions.

-

Record the absorbance values.

-

-

Sample Analysis:

-

Prepare the unknown sample in the same solvent used for the standards. If necessary, dilute the sample to ensure its absorbance falls within the range of the calibration curve.

-

Measure the absorbance of the unknown sample at the λmax.

-

Data Analysis

-

Plot a graph of absorbance versus concentration for the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept. The R² value should be close to 1 (ideally > 0.99) for a good linear fit.

-

Use the equation of the line to calculate the concentration of the unknown sample from its absorbance.

Data Presentation

The following tables present hypothetical data for the spectrophotometric determination of this compound in acetone. This data is for illustrative purposes to demonstrate the expected results.

Table 1: Absorbance of this compound Standard Solutions in Acetone at λmax

| Concentration (mg/L) | Absorbance (AU) |

| 1.0 | 0.152 |

| 2.0 | 0.305 |

| 5.0 | 0.760 |

| 8.0 | 1.215 |

| 10.0 | 1.520 |

Table 2: Molar Absorptivity of a Related Compound (Disperse Red 1) in Various Solvents

| Solvent | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Acetone | 3,208 |

| Dimethylformamide (DMF) | 15,846 |

Note: This data is for Disperse Red 1 and is provided as an estimation. The actual molar absorptivity of this compound should be determined experimentally.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the spectrophotometric determination of this compound.

Beer-Lambert Law Relationship

Caption: Relationship of variables in the Beer-Lambert Law.

References

Application Notes and Protocols for Disperse Red 153 in Polyester Dyeing

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Disperse Red 153 in the dyeing of polyester (B1180765) fabrics. The information is compiled to assist researchers in understanding and applying this dye in various textile and material science contexts. This compound, a bright red monoazo dye, is suitable for polyester and its blends, offering good dyeing performance and fastness properties. It can be applied through various methods, including high-temperature exhaust, Thermosol, and supercritical carbon dioxide dyeing.

Dye Properties

This compound is characterized as a medium-energy disperse dye.[1] It is soluble in acetone, chloroform, and dimethylformamide (DMF), presenting as a deep red powder.[2][3] This dye is primarily used for polyester, acetate, and polyamide fibers, as well as for printing on polyester.[2]

Data Presentation

Table 1: Colorfastness Properties of this compound on Polyester

| Fastness Property | AATCC Grade | Test Method |

| Light (Xenon Arc) | 5 | AATCC 16 |

| Washing | 4 | AATCC 61 (2A) |

| Crocking (Rubbing) - Dry | 3-4 | AATCC 8 |

| Crocking (Rubbing) - Wet | 4 | AATCC 8 |

| Sublimation | 4 | AATCC 117 |

| Perspiration | 5 | AATCC 15 |

| Ironing | 5 | AATCC 133 |

Source: Data compiled from multiple supplier technical data sheets.

Table 2: Recommended Dyeing Parameters for Polyester

| Dyeing Method | Temperature | Time | pH | Auxiliaries |

| High-Temperature Exhaust | 130°C | 30-60 min | 4.5-5.5 | Dispersing agent, pH buffer (e.g., acetic acid) |

| Thermosol | 190-220°C | 60-90 sec | - | Migration inhibitor |

| Supercritical CO2 | 80-140°C | 20-40 min | - | None required |

Source: Compiled from various dyeing process descriptions.

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol describes a standard laboratory-scale high-temperature exhaust dyeing process for polyester fabric.

Materials and Equipment:

-

Polyester fabric (scoured and pre-wetted)

-

This compound

-

Dispersing agent

-

Acetic acid (or other suitable pH buffer)

-

High-temperature dyeing apparatus (e.g., laboratory infrared dyeing machine)

-

Beakers, graduated cylinders, and a magnetic stirrer

-

Spectrophotometer for color measurement (optional)

Procedure:

-

Dye Bath Preparation:

-

Prepare a stock solution of this compound by pasting the required amount of dye with a small amount of dispersing agent and then adding warm water.

-

Fill the dye bath with water to the desired liquor ratio (e.g., 10:1).

-

Add the dye stock solution and dispersing agent (e.g., 1 g/L) to the dye bath.

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

-

-

Dyeing Process:

-

Introduce the pre-wetted polyester fabric into the dye bath at approximately 60°C.

-

Raise the temperature of the dye bath to 130°C at a rate of 1-2°C/min.

-

Maintain the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation.

-

Cool the dye bath down to 60-70°C.

-

-

After-treatment (Reduction Clearing):

-

Rinse the dyed fabric thoroughly with hot water.

-

Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

-

Treat the fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed surface dye.

-

Rinse the fabric with hot and then cold water.

-

Neutralize the fabric with a dilute solution of acetic acid.

-

Finally, rinse with cold water and dry.

-

Protocol 2: Thermosol Dyeing of Polyester with this compound

This protocol outlines the continuous Thermosol dyeing process, suitable for larger fabric quantities.

Materials and Equipment:

-

Polyester fabric

-

This compound

-

Migration inhibitor

-

Padding mangle

-

Infrared or hot flue dryer

-

Thermosol unit (baking chamber)

-

Washing and rinsing range

Procedure:

-

Padding:

-

Prepare a padding liquor containing the dispersed this compound and a migration inhibitor.

-

Pass the polyester fabric through the padding liquor in a padding mangle to ensure even application.

-

-

Drying:

-

Dry the padded fabric in an infrared or hot flue dryer at a temperature around 100-120°C. Care must be taken to avoid dye migration during this step.

-

-

Thermofixation:

-

Pass the dried fabric through a Thermosol unit at a high temperature, typically between 190°C and 220°C, for 60-90 seconds. This step allows the dye to sublime and diffuse into the polyester fibers.

-

-

Washing:

-

After thermofixation, the fabric is passed through a washing range to remove any unfixed dye and auxiliary chemicals. This may include a reduction clearing step as described in the exhaust dyeing protocol.

-

Protocol 3: Supercritical Carbon Dioxide (scCO2) Dyeing of Polyester with this compound

This protocol describes an environmentally friendly, waterless dyeing method.

Materials and Equipment:

-

Polyester fabric

-

This compound (crude dye may be more effective)

-

Supercritical CO2 dyeing apparatus

Procedure:

-

Loading:

-

Place the polyester fabric and the required amount of this compound into the dyeing vessel of the supercritical CO2 machine.

-

-

Dyeing Cycle:

-

Pressurize the vessel with CO2 to the desired pressure (e.g., 17-29 MPa).

-

Heat the vessel to the dyeing temperature (e.g., 80-140°C).

-

Maintain these conditions for the dyeing duration (e.g., 20-40 minutes). The supercritical CO2 acts as the solvent, dissolving the disperse dye and transporting it into the polyester fibers.

-

-

Depressurization and Cooling:

-

After the dyeing cycle, the pressure is released, and the CO2 is recycled. The dye precipitates out of the gaseous CO2 and remains fixed within the fibers.

-

Cool the vessel and remove the dyed fabric. No extensive washing is typically required as unfixed dye is minimal.

-

Visualizations

Caption: High-Temperature Exhaust Dyeing Workflow for Polyester.

Caption: Logical Relationship in Disperse Dyeing of Polyester.

References

Application Notes and Protocols: Evaluating Disperse Red 153 as a Novel Fluorescent Probe for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 153 is a small, synthetic azo dye, traditionally utilized in the textile and plastics industries for its ability to impart a vibrant red color to hydrophobic materials.[1][2][3][4][5] Its physicochemical properties, notably its hydrophobicity and solubility in organic solvents, suggest a potential, yet largely unexplored, application in cellular imaging. Small, lipophilic molecules can often passively diffuse across the cell membrane and preferentially accumulate in lipid-rich environments. This characteristic opens the possibility of using this compound as a fluorescent probe for visualizing intracellular lipid droplets, membranes, or other hydrophobic compartments within living cells.

The following application notes and protocols are designed to provide a comprehensive framework for the systematic evaluation of this compound as a fluorescent probe for cellular imaging. These guidelines will walk researchers through the necessary steps of characterizing its photophysical properties, assessing its biocompatibility, and developing a robust protocol for live-cell imaging. The overarching goal is to determine the feasibility and potential of this compound as a novel tool for biological research and drug discovery.

Physicochemical and Photophysical Properties

A thorough understanding of the photophysical properties of this compound is fundamental to its application in fluorescence microscopy. The following table summarizes its known physicochemical properties and outlines the key photophysical parameters that require experimental determination.

| Property | Value | Significance in Cellular Imaging |

| Molecular Formula | C₁₉H₁₇Cl₂N₅S | Influences molecular weight and potential interactions with cellular components. |

| Molecular Weight | 418.34 g/mol | Affects the dye's ability to diffuse across cellular membranes. |

| Appearance | Deep red powder | - |

| Solubility | Soluble in acetone, chloroform, DMF | Indicates hydrophobicity; suggests potential for staining nonpolar cellular structures. |

| Excitation Max (λex) | To be determined | The wavelength of light required to excite the fluorophore to a higher energy state. |

| Emission Max (λem) | To be determined | The wavelength of light emitted by the fluorophore as it returns to its ground state. |

| Molar Extinction Coefficient (ε) | To be determined | A measure of how strongly the molecule absorbs light at a given wavelength. |

| Quantum Yield (Φ) | To be determined | The efficiency of the fluorescence process (ratio of photons emitted to photons absorbed). |

| Stokes Shift | To be determined | The difference between the excitation and emission maxima; a larger shift is generally desirable. |

| Photostability | To be determined | The resistance of the fluorophore to photobleaching upon exposure to excitation light. |

Proposed Experimental Protocols

Characterization of Photophysical Properties

Objective: To determine the key spectral properties of this compound in various solvents mimicking different cellular environments.

Materials:

-

This compound

-

Spectroscopy-grade solvents (e.g., DMSO, ethanol, PBS, and a lipid-mimicking solvent like octanol)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Protocol:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a series of dilutions in the different solvents to find an optimal concentration for spectral measurements (typically in the low micromolar range).

-

Absorption Spectrum:

-

Using the UV-Vis spectrophotometer, measure the absorbance spectrum of this compound in each solvent across a relevant wavelength range (e.g., 300-700 nm).

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Fluorescence Spectra:

-

Using the spectrofluorometer, excite the sample at its λabs and record the emission spectrum to determine the wavelength of maximum emission (λem).

-

To determine the excitation spectrum, set the emission wavelength to λem and scan a range of excitation wavelengths. The peak of this spectrum should correspond to λabs.

-

-

Quantum Yield and Molar Extinction Coefficient:

-

Determine the molar extinction coefficient from the absorbance data using the Beer-Lambert law.

-

Calculate the fluorescence quantum yield relative to a known standard (e.g., Rhodamine B in ethanol).

-

Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate the effect of this compound on cell viability and determine a non-toxic working concentration for live-cell imaging.

Materials:

-

HeLa, A549, or other suitable adherent cell line

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

-

Replace the medium in the wells with the prepared dye solutions and incubate for 24 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value.

Hypothetical Cytotoxicity Data of this compound on HeLa Cells after 24h Incubation

| Concentration (µM) | Cell Viability (%) |

| 0 (Untreated Control) | 100 |

| 0.1 | 98.5 |

| 1 | 97.2 |

| 5 | 95.1 |

| 10 | 92.8 |

| 25 | 85.4 |

| 50 | 70.3 |

| 100 | 45.6 |

Cellular Uptake and Localization Protocol

Objective: To determine if this compound can enter living cells and to identify its subcellular localization.

Materials:

-

Cells seeded on glass-bottom dishes or coverslips

-

This compound working solution (at a non-toxic concentration, e.g., 1-5 µM in serum-free medium)

-

Organelle-specific fluorescent probes (e.g., MitoTracker™ Green for mitochondria, ER-Tracker™ Green for endoplasmic reticulum, BODIPY™ 493/503 for lipid droplets, Hoechst 33342 for the nucleus)

-

Live-cell imaging buffer (e.g., phenol (B47542) red-free HBSS)

-

Fluorescence or confocal microscope

Protocol:

-

Grow cells to 60-70% confluency on imaging dishes.

-

Wash the cells twice with warm live-cell imaging buffer.

-

Incubate the cells with the this compound working solution for 15-60 minutes at 37°C.

-

For co-localization: In the last 15-30 minutes of incubation, add the organelle-specific probe according to the manufacturer's protocol.

-

Wash the cells three times with warm imaging buffer to remove excess dye.

-

Add fresh imaging buffer to the dish and proceed with imaging.

-

Acquire images using appropriate filter sets for this compound and the co-localization dyes.

Visualizing Experimental Workflows

Caption: Workflow for evaluating this compound as a fluorescent probe.

Caption: Step-by-step workflow for cellular staining and imaging.

Conclusion

The protocols and guidelines presented here offer a structured approach for the scientific community to explore the potential of this compound as a novel fluorescent probe for cellular imaging. While its primary application has been in industrial dyeing, its inherent hydrophobicity makes it an intriguing candidate for visualizing lipid-rich structures within cells. A systematic investigation into its photophysical properties, cytotoxicity, and subcellular localization is the critical next step in validating its use in biological research. Should this compound prove to be a viable fluorescent probe, it could offer a cost-effective and readily available tool for studying cellular processes related to lipid metabolism and storage.

References

Application Notes: Disperse Red 153 as a Reference Standard in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Disperse Red 153 as a reference standard in analytical chemistry, focusing on its application in the quantification of azo dyes in textile matrices and as a quality control standard.

Introduction

This compound is a monoazo dye belonging to the disperse class of dyes, characterized by its low water solubility and its use in dyeing synthetic fibers such as polyester (B1180765). In analytical chemistry, a well-characterized reference standard is crucial for method development, validation, and routine quality control. This document outlines the application of this compound as a certified reference material for the quantification of its presence in textile samples using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | 3-((4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)ethylamino)propanenitrile |

| CAS Number | 78564-87-1 |

| Molecular Formula | C₁₈H₁₅Cl₂N₅S |

| Molecular Weight | 404.32 g/mol |

| Appearance | Deep red powder |

| Solubility | Soluble in acetone, chloroform, and dimethylformamide (DMF).[1] |

Application: Quantification of this compound in Textiles by HPLC-DAD

This section provides a detailed protocol for the extraction and subsequent quantification of this compound from a textile matrix using a certified reference standard.

Experimental Protocol: Sample Preparation and Extraction

Objective: To extract this compound from a polyester fabric sample for quantitative analysis.

Materials:

-

This compound certified reference standard (hypothetical purity: 99.5%)

-

Methanol (B129727) (HPLC grade)

-

Polyester fabric sample dyed with this compound

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

Procedure:

-

Weigh 1.0 g of the dyed polyester fabric, cut into small pieces (approx. 2x2 mm).

-

Place the fabric pieces into a 50 mL conical flask.

-

Add 20 mL of methanol to the flask.

-

Place the flask in an ultrasonic bath and sonicate for 30 minutes at 50°C.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Experimental Protocol: HPLC-DAD Analysis

Objective: To quantify the concentration of this compound in the extracted sample using an external standard calibration method.

Instrumentation and Conditions:

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography system with a Diode Array Detector (HPLC-DAD) |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-10 min: 60-90% B; 10-12 min: 90% B; 12-13 min: 90-60% B; 13-15 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | Wavelength of maximum absorbance (λmax) for this compound (determined by DAD, typically around 520 nm for red dyes) |

Preparation of Standard Solutions:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound certified reference standard (purity 99.5%) and dissolve it in 10.0 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards with concentrations of 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.

Data Presentation: Calibration and Quantification

Calibration Curve: Inject the working standard solutions and the extracted sample into the HPLC system. Record the peak area at the retention time corresponding to this compound. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

Hypothetical Calibration Data:

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1.0 | 50,000 |

| 5.0 | 255,000 |

| 10.0 | 510,000 |

| 25.0 | 1,275,000 |

| 50.0 | 2,550,000 |

The linearity of the calibration curve should be evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.999.

Quantification of this compound in the Sample: The concentration of this compound in the extracted sample is determined using the linear regression equation from the calibration curve:

y = mx + c

Where:

-

y = Peak area of the sample extract

-

m = Slope of the calibration curve

-

x = Concentration of this compound in the sample extract (µg/mL)

-

c = y-intercept of the calibration curve

The final concentration in the textile sample (mg/kg) is calculated as follows:

Concentration (mg/kg) = (Concentration in extract (µg/mL) * Volume of extract (mL)) / Weight of sample (g)

Method Validation Summary

A summary of typical method validation parameters for the HPLC-DAD analysis of a similar disperse dye is provided below. These parameters should be established during method development and validation for this compound.

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Accuracy (Recovery) | 80 - 120% |

| Precision (RSD%) | ≤ 15% |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and quantification of this compound.

Calibration Curve Logic

Caption: Logical flow for creating a calibration curve and quantifying an unknown sample.

References

Application Notes and Protocol for Dyeing PET Fibers with Disperse Red 153